molecular formula C25H21ClN4O5 B2582946 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 946237-03-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2582946
CAS No.: 946237-03-2
M. Wt: 492.92
InChI Key: NYCHGKWQBJKSFH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that belongs to the class of benzodioxoles. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, starting with the preparation of the benzodioxole ring. The synthetic route typically includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.

    Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves the inhibition of mitochondrial membrane potential. This inhibition disrupts the energy production in tumor cells, leading to cell death under glucose-starved conditions . The compound targets specific pathways, such as the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar compounds include:

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide stands out due to its specific application in targeting glucose-starved tumor cells and its unique mechanism of action.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O5/c1-14-9-15(2)30(12-21(31)27-11-16-3-8-19-20(10-16)34-13-33-19)25(32)22(14)24-28-23(29-35-24)17-4-6-18(26)7-5-17/h3-10H,11-13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCHGKWQBJKSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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